N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-11(23)22-8-7-12-13(9-20)19(27-16(12)10-22)21-18(24)17-14(25-2)5-4-6-15(17)26-3/h4-6H,7-8,10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRNWAQAMSVXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including synthesis methods, biological evaluations, and case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 358.43 g/mol. Its structure features a thieno[2,3-c]pyridine core with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.43 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The main steps include:
- Formation of the thieno[2,3-c]pyridine core through cyclization reactions.
- Introduction of the acetyl and cyano groups via nucleophilic substitution.
- Coupling with 2,6-dimethoxybenzoic acid to form the final amide product.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound exhibits significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-468). The growth inhibitory concentration (GI50) values were found to be below 10 µM for several derivatives of this compound .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of key signaling pathways : The compound may interfere with pathways such as EGFR signaling in cancer cells.
- Induction of apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.
Case Studies and Research Findings
-
Study on MDA-MB-468 Cells : A specific study highlighted that derivatives of the compound showed enhanced activity compared to standard treatments like gefitinib . The most potent derivative had a GI50 value of 5.2 µM against MDA-MB-468 cells.
Compound GI50 (µM) Activity Level N-(6-acetyl...) 5.2 High Gefitinib 19.3 Moderate - Synergistic Effects : The compound has been shown to work synergistically with other anticancer agents to enhance therapeutic efficacy .
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule comprises a tetrahydrothieno[2,3-c]pyridine core functionalized with acetyl (C6), cyano (C3), and 2,6-dimethoxybenzamide (C2) groups. Retrosynthetic disconnection suggests three key fragments:
- Tetrahydrothieno[2,3-c]pyridine scaffold
- Acetyl and cyano substituents
- 2,6-Dimethoxybenzamide moiety
Strategic bond formations include cyclization for the core structure, nucleophilic substitution for acetyl/cyano groups, and amide coupling for the benzamide segment.
Synthesis of the Tetrahydrothieno[2,3-c]Pyridine Core
Cyclocondensation of Thiourea Derivatives
A validated method involves cyclizing 4-aminotetrahydrothiophene-3-carboxylates with thiourea in acidic media. For example:
Functionalization at C3 and C6 Positions
Cyanation at C3
A two-step protocol achieves regioselective cyanation:
Installation of 2,6-Dimethoxybenzamide at C2
Optimization and Scale-Up Considerations
Critical Process Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 0–25°C (amide coupling) | Prevents epimerization |
| Solvent Polarity | DMF > THF (acetylation) | Enhances electrophilicity |
| Catalyst Loading | 5 mol% (Grubbs II) | Balances cost and efficiency |
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Cyclocondensation + EDCl | 58 | 98.5 | $$ | Pilot-scale |
| Metathesis + Mixed Anhydride | 49 | 99.1 | $$$$ | Lab-scale |
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction parameters be systematically optimized?
Methodology:
- Begin with a nucleophilic substitution between 2,6-dimethoxybenzoyl chloride and a tetrahydrothienopyridine precursor under anhydrous conditions. Optimize solvents (e.g., DMF, THF), bases (e.g., NaH, K₂CO₃), and temperatures (0°C to reflux).
- For condensation steps, use coupling agents like EDCI/HOBt in dichloromethane. Monitor progress via TLC/HPLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Systematic optimization: Vary stoichiometry (1.2–2.0 eq of reactants), assess yields via gravimetric analysis, and troubleshoot side products using LC-MS .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
Methodology:
- ¹H/¹³C NMR (DMSO-d₆ or CDCl₃): Assign peaks for acetyl (δ ~2.1 ppm), cyano (indirectly via coupling), and methoxy groups (δ ~3.8 ppm).
- IR Spectroscopy : Confirm C=O (acetyl, ~1700 cm⁻¹) and C≡N (~2200 cm⁻¹) stretches.
- HRMS : Validate molecular weight (e.g., [M+H]⁺).
- HPLC Purity : Use a C18 column with acetonitrile/water gradient (≥95% purity threshold) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational NMR predictions and experimental data?
Methodology:
- Perform X-ray crystallography to determine absolute configuration (as in ).
- Re-optimize DFT models with solvent corrections (PCM for DMSO or methanol).
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals and validate assignments. Compare experimental shifts across solvents (e.g., DMSO vs. CD₃OD) to assess solvent effects .
Q. What strategies enhance aqueous solubility for pharmacokinetic studies?
Methodology:
- Salt formation : Test hydrochloride or phosphate salts via pH titration.
- Co-solvents : Screen PEG-400/water or cyclodextrin complexes (β-CD, HP-β-CD) using phase solubility studies.
- Solid dispersions : Prepare with HPMC or PVP via spray drying; characterize amorphous state via DSC/XRD. Assess solubility via shake-flask method (pH 1.2–7.4) .
Q. How to design SAR studies for modifications in the tetrahydrothienopyridine core?
Methodology:
Q. What experimental controls are critical in hepatic microsome metabolic stability assays?
Methodology:
- Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (no NADPH).
- Pre-incubate microsomes (human/rat) with compound (1–10 µM) at 37°C, quench at intervals (0–60 min).
- Quantify parent compound via LC-MS/MS (MRM transitions), normalize to protein content, and validate with interspecies comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
